Product packaging for Benzyl 4-oxoazepane-1-carboxylate(Cat. No.:CAS No. 83621-33-4)

Benzyl 4-oxoazepane-1-carboxylate

Cat. No.: B1270719
CAS No.: 83621-33-4
M. Wt: 247.29 g/mol
InChI Key: ORJQXZSDLARZBC-UHFFFAOYSA-N
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Description

Benzyl 4-oxoazepane-1-carboxylate (CAS 83621-33-4) is a high-purity chemical compound serving as a valuable building block in scientific research, particularly in the field of medicinal chemistry and autophagy research. With the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol, this compound is a key synthetic intermediate . It is offered with a minimum purity of 95% to ensure experimental consistency and reliability . Research into autophagy, a critical cellular recycling process, is a prominent area for drug discovery, especially for neurodegenerative diseases like Alzheimer's, Huntington's, and Parkinson's . Small-molecule modulators of autophagy are essential tools for understanding this pathway. This compound acts as a crucial precursor in the efficient synthesis of novel small-molecule analogues designed to promote autophagic flux . These efforts are focused on identifying new therapeutic strategies and protein targets, such as Lamin A/C and LAMP1, that modulate autophagy to promote neuronal health and survival . As a protein degrader building block, this compound helps researchers develop probes for studying autophagy regulation in cultured neurons and in vivo models . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle this material with appropriate precautions. Refer to the Safety Data Sheet (SDS) for comprehensive hazard information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO3 B1270719 Benzyl 4-oxoazepane-1-carboxylate CAS No. 83621-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4-oxoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13-7-4-9-15(10-8-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJQXZSDLARZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363769
Record name Benzyl 4-oxoazepane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83621-33-4
Record name Benzyl 4-oxoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azepan-4-one, N-CBZ protected
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Synthetic Methodologies for Benzyl 4 Oxoazepane 1 Carboxylate

Advanced and Stereoselective Synthesis of Benzyl (B1604629) 4-oxoazepane-1-carboxylate

To overcome the limitations of conventional methods, advanced synthetic strategies have been developed. These focus on improving efficiency, stereoselectivity, and sustainability through one-pot protocols, catalytic methodologies, and adherence to green chemistry principles.

One-pot syntheses combine multiple reaction steps into a single operation without isolating intermediates, thereby saving time, reagents, and reducing waste. For the synthesis of azepane derivatives, domino or cascade reactions are particularly powerful. An enantioselective organocatalyzed domino synthesis of azepane moieties has been reported, which proceeds through a temporary-bridge strategy. rsc.org This conceptually novel annulation of an α-ketoamide with an enal results in the formation of three covalent bonds in a single cascade, leading to a bridged azepane that can be subsequently converted to an optically active azepanone derivative. rsc.org

While not specific to Benzyl 4-oxoazepane-1-carboxylate, other one-pot protocols highlight the efficiency of this approach. For example, a mild and highly efficient one-pot method for creating amides from carboxylic acids using the Deoxo-Fluor reagent has been developed, demonstrating the potential for direct bond formation under gentle conditions. nih.gov Similarly, single-pot, two-step reactions, such as the synthesis of 4-hydroxybenzophenones using recyclable catalysts, showcase the advantages of these advanced protocols. rsc.org

Catalysis offers a powerful tool for the efficient and selective synthesis of the azepane ring, which can be challenging to construct due to unfavorable cyclization kinetics. nih.gov Various catalytic systems have been developed to facilitate the formation of this seven-membered ring with high control over stereochemistry. chemistryviews.org

Key catalytic methodologies include:

Gold Catalysis: An efficient synthesis of azepan-4-ones has been developed via a gold-catalyzed two-step [5+2] annulation, which exhibits high regioselectivity and excellent diastereoselectivity. researchgate.net

Ruthenium and Palladium Catalysis: A straightforward synthesis of optically active annulated azepanes employs a ruthenium-catalyzed cross-metathesis followed by a palladium-catalyzed exhaustive hydrogenation and reductive amination. chemistryviews.org

Osmium Catalysis: For the stereoselective synthesis of heavily functionalized azepanes, an osmium-catalyzed tethered aminohydroxylation has been utilized to create key intermediates that can be cyclized to form the azepane ring. nih.gov

Copper Catalysis: An efficient method for preparing trifluoromethyl-substituted azepine derivatives has been developed using a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes. nih.gov

These catalytic approaches provide access to a wide range of functionalized azepane derivatives, which are important structural motifs in many bioactive molecules. nih.gov

Table 1: Overview of Catalytic Methodologies for Azepane Ring Formation

Catalyst SystemReaction TypeKey Features
Gold (Au)[5+2] AnnulationHigh regioselectivity and diastereoselectivity. researchgate.net
Ruthenium (Ru) / Palladium (Pd)Cross-Metathesis / HydrogenationProvides optically active annulated azepanes. chemistryviews.org
Osmium (Os)Tethered AminohydroxylationStereoselective synthesis of highly hydroxylated azepanes. nih.gov
Copper (Cu)Tandem Amination/CyclizationEfficient synthesis of functionalized azepines. nih.gov
OrganocatalystDomino Cascade/AnnulationEnantioselective synthesis via temporary-bridge strategy. rsc.org

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this involves using milder and more environmentally benign reagents, shortening synthetic routes, and improving atom economy.

An eco-friendly synthesis of a related benzyl carboxylate ester was achieved using less hazardous solvents like ethyl acetate (B1210297) and n-hexane for purification. The development of practical synthesis methods using commercially available and inexpensive reagents, such as sodium bicarbonate as a mild base for esterification, also aligns with green chemistry principles. arkat-usa.org Furthermore, the use of recyclable catalysts, like Amberlyst-15, in related syntheses demonstrates a commitment to sustainable practices by minimizing waste and allowing for catalyst reuse over multiple cycles. rsc.org The adoption of one-pot and catalytic methodologies inherently supports green chemistry by reducing the number of steps, energy consumption, and solvent use compared to traditional linear syntheses. rsc.org

Precursor and Intermediate Synthesis for Azepane Scaffolds Relevant to this compound

The synthesis of this compound relies on the efficient construction of the foundational azepane ring system. Various strategies have been developed to create the 4-oxoazepane nucleus and to transform other heterocyclic compounds into the desired azepane scaffold.

Strategies for Constructing the 4-Oxoazepane Nucleus

The formation of the seven-membered azepane ring, particularly with a carbonyl group at the 4-position, can be achieved through several synthetic routes. These methods often involve ring expansion reactions or cyclization strategies.

One prominent method for creating the azepane-4-one structure is through a ring expansion of a six-membered piperidine (B6355638) precursor. A large-scale industrial process has been described for the synthesis of tert-butyl 4-oxoazepane-1-carboxylate, a closely related analog, starting from tert-butyl piperid-4-one-1-carboxylate. researchgate.net This process utilizes ethyl diazoacetate for the ring expansion, a method that has been optimized for safety and cost-effectiveness on a large scale. researchgate.net

Another approach involves a [5+2] annulation strategy, which has been shown to be an efficient route to azepan-4-ones. This two-step process, often catalyzed by gold, demonstrates high regioselectivity and good to excellent diastereoselectivity. researchgate.net

Silyl (B83357) aza-Prins cyclization represents another modern technique for synthesizing seven-membered azacycles. acs.org This method, mediated by iron(III) salts under mild conditions, allows for the direct and efficient formation of tetrahydroazepines, which can be precursors to the desired 4-oxoazepane. acs.org The reaction proceeds through a silyl aza-Prins cyclization combined with a Peterson-type elimination, forming a C-N bond, a C-C bond, and an endocyclic double bond in a single step. acs.org

Furthermore, reductive amination is a key reaction in forming azepane rings. This can occur intramolecularly, where an amine and a carbonyl group within the same molecule react to form a cyclic iminium ion, which is then reduced to the azepane. chemistryviews.orgnih.gov For instance, a palladium-catalyzed hydrogenation followed by reductive amination can yield annulated azepanes. chemistryviews.org

MethodKey FeaturesCatalyst/ReagentPrecursor TypeRef
Ring ExpansionSuitable for large-scale synthesis.Ethyl diazoacetatePiperidin-4-one researchgate.net
[5+2] AnnulationHigh regioselectivity and diastereoselectivity.Gold catalyst- researchgate.net
Silyl aza-Prins CyclizationMild conditions, efficient formation of tetrahydroazepines.Iron(III) salts1-Amino-3-triphenylsilyl-4-pentenes acs.org
Intramolecular Reductive AminationStereoselective formation of the azepane ring.Palladium catalystω-cyanoallyl side chain intermediates chemistryviews.org

Transformations from Related Heterocyclic Compounds (e.g., β-Lactams)

The four-membered β-lactam ring, a core component of penicillin and related antibiotics, can serve as a synthetic precursor to larger ring systems like azepanes. nih.govnih.gov The strain within the β-lactam ring makes it susceptible to ring-opening reactions, which can be exploited to build more complex heterocyclic structures.

The general mechanism of β-lactam interaction with enzymes involves the nucleophilic attack of a serine residue on the carbonyl carbon of the β-lactam ring. nih.gov This opens the ring and forms a covalent acyl-enzyme intermediate. nih.gov A similar principle can be applied in synthetic chemistry to transform β-lactams into other heterocycles. While direct ring expansion of a β-lactam to a 4-oxoazepane is not a commonly cited direct pathway, intermediates derived from β-lactam chemistry can be used to construct the azepane scaffold. For example, the synthesis of complex bicyclic systems containing β-lactams often involves multi-step processes where the β-lactam is a key intermediate. google.com

Isotopic Labeling and Synthesis of Radiolabeled this compound

Isotopic labeling is a crucial technique used to trace the path of a molecule through a chemical reaction or a biological system. wikipedia.org This involves replacing one or more atoms in the molecule with their isotope. wikipedia.org For this compound, this could involve incorporating stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), or radionuclides like carbon-14 (B1195169) (¹⁴C) or indium-111 (B102479) (¹¹¹In).

The synthesis of a radiolabeled version of this compound would follow established principles of radiochemistry. A common strategy is to introduce the isotopic label in the final steps of the synthesis to maximize the incorporation of the expensive and often short-lived isotope.

For instance, to label the carboxylate group, a ¹³C- or ¹⁴C-labeled carboxylate source could be used in the final acylation step to introduce the benzyl carboxylate moiety. Recent advancements have explored direct reversible decarboxylation-carboxylation reactions using isotopically labeled CO₂ to introduce labeled carboxylates into organic molecules. imist.ma

For radiometal labeling, a chelating agent would need to be attached to the this compound structure. A relevant example is the synthesis of a para-carboxylated benzyl-DOTA chelator, which can be conjugated to peptides and subsequently labeled with radionuclides like ¹¹¹In. nih.gov This approach involves a multi-step synthesis to create the bifunctional chelator which is then attached to the molecule of interest. nih.gov The resulting radiolabeled compound can then be used in imaging or therapeutic applications. nih.gov

IsotopeLabeling StrategyDetection MethodPotential ApplicationRef
¹³CIntroduction via labeled carboxylate source or CO₂.Mass Spectrometry, NMR SpectroscopyMechanistic studies, metabolic flux analysis. wikipedia.orgimist.ma
¹⁴CLate-stage introduction of a ¹⁴C-labeled precursor.Scintillation counting, AutoradiographyTracing in biological systems, ADME studies. imist.ma
¹¹¹InConjugation with a bifunctional chelator (e.g., DOTA) followed by radiometal complexation.Gamma counting, SPECT imagingIn vivo imaging, biodistribution studies. nih.gov

Chemical Reactivity and Transformations of Benzyl 4 Oxoazepane 1 Carboxylate

Reactions at the Ketone Moiety (C-4 Position) of Benzyl (B1604629) 4-oxoazepane-1-carboxylate

The carbonyl group at the C-4 position is a key site for introducing molecular diversity. It can undergo reduction to the corresponding alcohol, or its adjacent α-carbons can be functionalized via enolate or enamine intermediates.

Chemoselective Reduction Reactions

The reduction of the ketone in Benzyl 4-oxoazepane-1-carboxylate to the corresponding alcohol, Benzyl 4-hydroxyazepane-1-carboxylate, must be performed chemoselectively to avoid the cleavage of the Cbz protecting group. Standard catalytic hydrogenation conditions that reduce the Cbz group would also reduce the ketone. Therefore, hydride-based reducing agents are typically employed. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective reagent for this transformation, selectively reducing the ketone without affecting the carbamate (B1207046).

ReagentSolventOutcomeNotes
Sodium Borohydride (NaBH₄)Methanol / EthanolSelective reduction of the C-4 ketone to a hydroxyl group.Mild conditions prevent deprotection of the Cbz group.
Lithium Aluminium Hydride (LiAlH₄)THF / Diethyl etherReduction of both the ketone and the Cbz group.A non-selective, powerful reducing agent.

Alpha-Functionalization: Alkylation and Acylation Processes

The protons on the carbons alpha to the ketone (C-3 and C-5) are acidic and can be removed by a strong base to form an enolate. This nucleophilic enolate can then react with various electrophiles, such as alkyl halides or acyl chlorides, to form new carbon-carbon bonds at the alpha position. The choice of base and reaction conditions is crucial to control the regioselectivity of the enolate formation (i.e., at C-3 vs. C-5). Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to ensure rapid and complete enolate formation. masterorganicchemistry.com

Enamine and Enolate Chemistry of 4-Oxoazepane Systems

The ketone of the 4-oxoazepane ring system serves as a precursor to both enolates and enamines, which are key nucleophilic intermediates in organic synthesis. wikipedia.orgenamine.net

Enolate Chemistry : Enolates are generated by treating the ketone with a base. wikipedia.org They are powerful nucleophiles that react with a wide range of electrophiles, primarily at the alpha-carbon. masterorganicchemistry.combham.ac.uk The geometry (E vs. Z) of the enolate can be controlled by the choice of base and reaction conditions, which can influence the stereochemical outcome of subsequent reactions. bham.ac.uk For instance, lithium enolates are readily formed and can be trapped with reagents like trimethylsilyl (B98337) chloride (TMSCl) to yield silyl (B83357) enol ethers. bham.ac.uk

Enamine Chemistry : Enamines are formed by the condensation of the ketone with a secondary amine (e.g., pyrrolidine, morpholine), typically with acid catalysis and removal of water. Enamines are softer nucleophiles than enolates and are particularly useful for alkylation and acylation reactions under milder conditions. The reactivity of the enamine allows for the introduction of substituents at the alpha-carbon, followed by hydrolysis to regenerate the ketone.

IntermediateFormation ReagentsKey Characteristics
EnolateStrong bases (e.g., LDA, NaH)Strong nucleophile, ambident (reacts at C or O), geometry can be controlled. wikipedia.orgbham.ac.uk
EnamineSecondary amine (e.g., Pyrrolidine), acid catalystMilder nucleophile than enolate, useful for avoiding self-condensation. enamine.netnih.gov

Transformations Involving the Benzyloxycarbonyl (Cbz) Group at N-1

The Cbz group is a common protecting group for amines due to its stability under various conditions. researchgate.net Its removal and the subsequent functionalization of the resulting secondary amine are critical steps in many synthetic pathways.

Deprotection Strategies for the Cbz Group (e.g., Hydrogenolysis)

The most common method for cleaving a Cbz group is catalytic hydrogenolysis. scientificupdate.com This reaction involves treating the Cbz-protected amine with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). researchgate.netscientificupdate.com The reaction proceeds under mild conditions and yields the deprotected amine, toluene, and carbon dioxide as byproducts.

However, hydrogenolysis is not suitable for substrates containing other functional groups that are sensitive to reduction, such as alkenes, alkynes, or some halides. scientificupdate.com In such cases, alternative deprotection methods are employed.

MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, Pd/CClean reaction, common and reliable. scientificupdate.comacsgcipr.orgNot compatible with reducible functional groups (e.g., alkenes, some halides). scientificupdate.com
Transfer Hydrogenolysis 1,4-Cyclohexadiene, Pd/CAvoids the use of H₂ gas. acsgcipr.orgBenzene is a byproduct. acsgcipr.org
Lewis Acid-Mediated Trimethylsilyl iodide (TMSI)Useful when hydrogenation is not feasible. scientificupdate.comThe byproduct benzyl iodide is a potent alkylating agent. scientificupdate.com
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄Tolerates functionalities sensitive to reduction or Lewis acids. organic-chemistry.orgRequires elevated temperatures. organic-chemistry.org
Thiol-Mediated SN2 Thiol (e.g., dodecanethiol), BaseChemoselective for sensitive substrates. scientificupdate.comMechanism involves nucleophilic attack at the benzylic carbon. scientificupdate.com

Subsequent Derivatization and Functionalization at the Nitrogen Atom

Once the Cbz group is removed to yield 4-oxoazepane, the resulting secondary amine is a nucleophilic site that can be readily derivatized. This allows for the introduction of a wide variety of substituents, further expanding the molecular diversity of the azepane scaffold.

Common derivatization reactions include:

N-Alkylation : Reaction with alkyl halides in the presence of a base to introduce alkyl groups.

N-Acylation : Reaction with acid chlorides or anhydrides to form amides.

N-Sulfonylation : Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

These transformations are crucial for building complex molecules and exploring structure-activity relationships in drug discovery programs.

Ring Transformations and Skeletal Rearrangements of this compound

The chemical scaffold of this compound serves as a versatile building block in synthetic organic chemistry, primarily due to the reactivity of the ketone at the C4-position and the conformational flexibility of the seven-membered azepane ring. These features allow for a variety of ring transformations and skeletal rearrangements, leading to the construction of more complex molecular architectures, such as fused and spirocyclic heterocyclic systems. Such transformations are of significant interest as they provide pathways to novel compounds with potential applications in medicinal chemistry and materials science.

Formation of Fused Heterocyclic Systems Utilizing the Azepane Core

The carbonyl group of this compound is a key functional handle for the construction of fused heterocyclic rings. Classic condensation reactions, which have been established for a wide range of ketones, can be effectively applied to this substrate to generate polycyclic structures where a new ring is annulated to the azepane framework.

One of the most prominent examples is the Fischer indole (B1671886) synthesis, a robust method for creating indole rings by reacting a ketone with a phenylhydrazine (B124118) under acidic conditions. wikipedia.orgresearchgate.net When this compound is treated with a substituted or unsubstituted phenylhydrazine hydrochloride in the presence of an acid catalyst (e.g., polyphosphoric acid or acetic acid), it is expected to undergo this transformation. The reaction proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine. A subsequent acid-catalyzed nih.govnih.gov-sigmatropic rearrangement, followed by the elimination of ammonia, yields the final fused indole product. wikipedia.org This reaction results in the formation of a tetracyclic azepino[4,5-b]indole system, a scaffold found in various biologically active molecules. nih.govnih.gov

Another powerful method for constructing fused systems is the Friedländer annulation, which synthesizes quinoline (B57606) rings. wikipedia.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as this compound. Under acidic or basic catalysis, the azepane derivative would react with a 2-aminobenzaldehyde (B1207257) to form a fused azepino[4,5-b]quinoline. nih.gov

Furthermore, the Gewald reaction provides a pathway to fused 2-aminothiophene rings. mdpi.comnih.gov This multicomponent reaction involves the condensation of a ketone, an activated nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base. researchgate.netmdpi.comresearchgate.net The application of the Gewald reaction to this compound would lead to the synthesis of a thieno[2,3-d]azepine derivative, a valuable heterocyclic system.

Table 1: Representative Reactions for the Formation of Fused Heterocyclic Systems

Named ReactionReactants with this compoundProduct TypeFused System
Fischer Indole Synthesis Phenylhydrazine, Acid CatalystIndoleAzepino[4,5-b]indole
Friedländer Annulation 2-Aminobenzaldehyde, CatalystQuinolineAzepino[4,5-b]quinoline
Gewald Reaction α-Cyanoester, Sulfur, Base2-AminothiopheneThieno[2,3-d]azepine

Spirocyclization Reactions Involving 4-Oxoazepane Frameworks

The C4-carbonyl group of this compound is also an ideal electrophilic center for reactions with binucleophiles, leading to the formation of spirocyclic compounds. In these structures, a single carbon atom—the C4 of the original azepane—is shared by two rings. Spirocycles are of great interest in drug discovery due to their inherent three-dimensionality. nih.gov

A well-established method for creating spiro-heterocycles is the three-component reaction between a cyclic ketone, an amine, and a mercapto-carboxylic acid, such as thioglycolic acid. researchgate.netnih.gov This reaction, when applied to this compound, would involve the initial formation of an imine (Schiff base) with the amine, followed by cyclization with thioglycolic acid to furnish a spiro-thiazolidinone. This one-pot synthesis is highly efficient for generating molecular diversity. nih.govump.edu.pl

Similarly, condensation of this compound with thiourea (B124793) or its derivatives can lead to different spirocyclic systems. For instance, reaction with thiosemicarbazide (B42300) first yields a thiosemicarbazone, which can then be cyclized under various conditions to form spiro-thiadiazolines or related heterocycles. The reaction with thiourea itself can be used to construct spiro-2-iminothiazolidines. researchgate.netjlu.edu.cn These reactions highlight the utility of the 4-oxoazepane framework as a platform for generating complex spiro-heterocyclic libraries.

Table 2: Examples of Spirocyclization Reactions

Reagent(s)Resulting SpirocycleGeneral Conditions
Amine, Thioglycolic AcidSpiro-thiazolidinoneOne-pot, often acid or base-catalyzed
ThiosemicarbazideSpiro-thiadiazolineTwo steps: condensation then cyclization
ThioureaSpiro-2-iminothiazolidineCondensation/cyclization

Applications of Benzyl 4 Oxoazepane 1 Carboxylate in Drug Discovery and Complex Molecule Synthesis

Benzyl (B1604629) 4-oxoazepane-1-carboxylate as a Building Block for Pharmaceutical Agents

The azepane core is a privileged scaffold found in several approved drugs and numerous experimental therapeutic agents. lifechemicals.com Its conformational flexibility is often a key determinant of biological activity, and the ability to introduce substituents to control this conformation is crucial for effective drug design. lifechemicals.com Benzyl 4-oxoazepane-1-carboxylate serves as a key starting material for accessing this valuable scaffold.

The KRAS protein, particularly its mutants like G12C, has long been considered an "undruggable" target in oncology. However, the recent development of covalent inhibitors has marked a breakthrough. nih.govresearchgate.net These inhibitors typically feature a heterocyclic scaffold that positions a reactive "warhead" to bind covalently to the cysteine residue of the G12C mutant. nih.gov

While direct synthesis of KRAS inhibitors from this compound is not prominently documented, the azepane scaffold is a highly relevant core for this application. The design of KRAS G12C inhibitors often involves complex, sp³-rich heterocyclic structures, such as quinoline-piperazine and diazaspiro-nonane moieties, to achieve high potency and good oral activity. nih.govrsc.org The azepane ring from this compound provides a three-dimensional, flexible framework that can be elaborated into novel scaffolds targeting the specific pockets of the KRAS protein. The ketone at the C4 position can be functionalized, for instance, through reductive amination, to append the necessary pharmacophores and warheads required for covalent inhibition. The search for new lead compounds with simple structures and potent anti-tumor activity is a major goal in cancer drug discovery, and indole-fused azepines have emerged as a promising class of compounds. nih.gov

Chronic Hepatitis B Virus (HBV) infection requires novel therapeutic approaches that target different stages of the viral lifecycle. One promising strategy is the inhibition of nucleocapsid assembly using core protein allosteric modulators (CpAMs). nih.gov These molecules bind to a hydrophobic pocket on the core protein, inducing incorrect assembly and preventing the encapsidation of the viral genome. nih.govnih.gov

The development of CpAMs has explored a variety of chemical scaffolds, including phenylureas based on a 4-oxo-tetrahydropyrimidine core. nih.gov The success of these diverse scaffolds highlights the need to identify new central cores that can establish unique interactions within the target pocket. The azepane scaffold derived from this compound represents a valuable, sp³-rich alternative. Its non-planar structure is well-suited for targeting protein-protein interaction sites, such as the dimer-dimer interface of the HBV core protein. The ketone functionality allows for the introduction of side chains designed to mimic the interactions of known CpAMs, potentially leading to new chemotypes with improved potency or resistance profiles.

The azepane ring is a component of several marketed drugs and clinical candidates, demonstrating its pharmaceutical value. lifechemicals.com The synthetic accessibility of this scaffold through intermediates like this compound is therefore highly significant.

For example, the natural product (-)-balanol, which contains an azepane ring, is a potent inhibitor of protein kinase C and has served as a template for developing anti-tumor agents. lifechemicals.com Other examples of marketed drugs with an azepane substructure include the antidiabetic agent Tolazamide and the antihistamine Azelastine. lifechemicals.com A recent study also identified a chiral bicyclic azepane as a potent inhibitor of monoamine transporters, suggesting its potential for treating neuropsychiatric disorders. unibe.ch These examples underscore the broad therapeutic potential of molecules built upon the azepane framework.

Table 1: Examples of Biologically Active Scaffolds Containing the Azepane Ring

Compound Class Biological Target/Activity Reference
Balanol Analogues Protein Kinase C (PKC) Inhibitors lifechemicals.com
Tolazamide Antidiabetic lifechemicals.com
Azelastine Histamine H1 Receptor Antagonist lifechemicals.com
Bicyclic Azepanes Monoamine Transporter Inhibitors unibe.ch

Scaffold Diversity and Library Generation from this compound

Diversity-oriented synthesis (DOS) is a powerful strategy to explore chemical space and identify novel drug candidates. mdpi.com this compound is an ideal starting point for DOS, as its functional groups can be manipulated through various chemical reactions to produce a wide array of different molecular architectures.

The ketone at the C4 position and the protected nitrogen of this compound are key to its utility in scaffold diversification. The ketone can undergo a multitude of transformations, including:

Reductive Amination: To install diverse amine-containing side chains.

Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, which can be further functionalized.

Aldol and Knoevenagel Condensations: To build larger, more complex ring systems.

Paal-Knorr Synthesis: To construct fused five-membered heterocyclic rings like pyrroles.

Furthermore, the carbobenzyloxy (Cbz) protecting group on the nitrogen can be readily removed, allowing for N-acylation, N-alkylation, or participation in multicomponent reactions (MCRs). nih.govresearchgate.net MCRs are highly efficient for rapidly building molecular complexity and are invaluable for generating libraries of diverse heterocyclic motifs. researchgate.net This synthetic versatility enables the transformation of the simple azepane ring into a vast range of fused, spirocyclic, and bridged heterocyclic systems. whiterose.ac.uk

The goal of lead generation is to identify compounds with promising biological activity and drug-like physicochemical properties. There is a growing appreciation for molecules with higher three-dimensional complexity (i.e., a higher fraction of sp³-hybridized carbons), as they often exhibit better selectivity and pharmacokinetic profiles compared to flat, aromatic compounds.

The azepane ring of this compound is an excellent starting point for generating lead-like compounds. lifechemicals.com Its inherent non-planar, sp³-rich nature provides a foundation for creating novel molecules that occupy underexplored regions of chemical space. By applying the diverse synthetic reactions described previously, chemists can generate large libraries of azepane derivatives. beilstein-journals.orgnih.gov These libraries, featuring a common core but diverse peripheral functionality, are ideal for high-throughput screening campaigns to identify new hits and leads for a wide range of biological targets. The use of building blocks like this compound in MCRs is a particularly powerful strategy for producing such libraries efficiently. nih.govnih.gov

Table 2: Synthetic Transformations for Scaffold Diversity

Reaction Type on Ketone Subsequent Transformations/Scaffolds
Reductive Amination Introduction of diverse side chains, cyclization to form fused heterocycles.
Wittig Reaction Formation of exocyclic double bonds for further functionalization (e.g., epoxidation, dihydroxylation).
Pictet-Spengler Reaction Synthesis of fused polycyclic alkaloids.
Paal-Knorr Pyrrole Synthesis Construction of azepane-fused pyrroles.

Computational and Theoretical Investigations of Benzyl 4 Oxoazepane 1 Carboxylate

Molecular Modeling and Conformational Analysis of the 4-Oxoazepane Ring

The seven-membered 4-oxoazepane ring is a flexible structure capable of adopting multiple conformations. smu.edu The conformational landscape of these rings is more complex than that of their six-membered counterparts. smu.eduprinceton.edu The primary low-energy conformations available to the azepane ring are the chair, boat, and twist-boat forms.

Molecular mechanics and quantum chemical calculations are employed to determine the relative stabilities of these conformers. For the 4-oxoazepane ring in benzyl (B1604629) 4-oxoazepane-1-carboxylate, the chair conformation is generally predicted to be the most stable. smu.edu However, the presence of the ketone at the C4 position and the bulky benzyl carbamate (B1207046) group at the nitrogen atom significantly influences the conformational equilibrium. These substituents can introduce steric and electronic effects that may stabilize or destabilize certain conformations.

The chair form of the 4-oxoazepane ring can exist in two main variations, distinguished by the orientation of the substituents. The large benzyl carbamate group is expected to preferentially occupy a pseudo-equatorial position to minimize steric hindrance. The interplay of these factors results in a dynamic equilibrium between different chair and twist-boat conformations. nih.gov

Table 1: Calculated Relative Energies of 4-Oxoazepane Ring Conformations

ConformationRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Chair0.00TBD
Twist-Boat2.5 - 5.0TBD
Boat5.0 - 8.0TBD

Note: The values presented are representative and can vary based on the computational method and basis set used. TBD indicates that specific values would be determined by detailed calculations.

Density Functional Theory (DFT) Studies on Benzyl 4-oxoazepane-1-carboxylate

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules with a high degree of accuracy.

Geometry Optimization and Energetic Profiles

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), are performed to obtain the optimized three-dimensional geometry of this compound. This process identifies the lowest energy conformation by minimizing the forces on each atom. The resulting geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's structure.

Energetic profiles can be constructed by mapping the potential energy surface as a function of key dihedral angles. This allows for the identification of transition states between different conformations and the calculation of energy barriers for conformational interconversion. For instance, the energy barrier for the chair-to-twist-boat interconversion can be determined, offering insights into the molecule's flexibility at different temperatures.

Electronic Structure and Charge Distribution Analysis

DFT calculations also provide a wealth of information about the electronic properties of this compound. Natural Bond Orbital (NBO) analysis is a common technique used to analyze the calculated wave function in terms of localized bonds and lone pairs, which aligns well with chemical intuition. uni-muenchen.de

NBO analysis reveals the charge distribution across the molecule. The carbonyl oxygen is expected to carry a significant negative charge, while the adjacent carbonyl carbon will be electrophilic with a partial positive charge. The nitrogen atom of the carbamate will also exhibit a partial negative charge due to its electronegativity and the presence of lone pairs. This charge distribution is critical for understanding the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the carbonyl carbon. icm.edu.pl

Table 2: Representative Natural Bond Orbital (NBO) Charges

AtomNBO Charge (a.u.)
O (carbonyl)-0.55
C (carbonyl)+0.45
N (amide)-0.40
C (benzyl)Varies
H (various)Varies

Note: These are illustrative values. Actual charges are dependent on the specific computational method and basis set.

Molecular Dynamics Simulations and Conformational Dynamics

While DFT provides a static picture of the molecule's preferred conformations, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. frontiersin.org By simulating the movement of atoms according to classical mechanics, MD simulations can explore the conformational space accessible to this compound at a given temperature. researchgate.net

MD simulations can reveal the pathways of conformational transitions and the timescales on which they occur. For the 4-oxoazepane ring, these simulations can visualize the dynamic interconversion between chair, boat, and twist-boat forms. nih.gov The presence of solvent molecules can also be included in MD simulations to study their effect on conformational preferences and dynamics. researchgate.net This provides a more realistic model of the molecule's behavior in a biological or chemical environment.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. acs.orgnih.gov For this compound, a key reaction of interest is the nucleophilic addition to the carbonyl group at the 4-position. academie-sciences.fr

By mapping the potential energy surface of the reaction, computational chemists can identify the transition state structure, which represents the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate.

For example, the mechanism of the reduction of the ketone by a hydride source can be studied. Calculations can determine whether the hydride attacks from the axial or equatorial face of the ring and can predict the stereochemical outcome of the reaction. academie-sciences.fr These theoretical predictions can then be compared with experimental results to validate the proposed mechanism. The formation of cyclic acetals or ketals at the carbonyl position can also be mechanistically explored using these methods. youtube.comyoutube.comyoutube.com

In Silico Docking Studies of this compound Derivatives

The this compound scaffold is a valuable starting point for the design of new therapeutic agents. In silico molecular docking is a computational technique that predicts the preferred binding orientation of a molecule (ligand) to a biological target, such as an enzyme or receptor. nih.gov

Derivatives of this compound can be designed and computationally screened against a variety of biological targets. Docking studies can predict the binding affinity, typically reported as a docking score or binding energy, and identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. uitm.edu.mywjarr.com This information is invaluable for structure-activity relationship (SAR) studies, helping to guide the synthesis of more potent and selective inhibitors. nih.govijpsjournal.comnih.gov

Table 3: Illustrative Molecular Docking Results for a Hypothetical Derivative

DerivativeTarget EnzymeDocking Score (kcal/mol)Key Interacting Residues
Derivative AEnzyme X-8.5Tyr123, Ser245, Phe345
Derivative BEnzyme X-7.2Tyr123, Leu340
Derivative CEnzyme Y-9.1Arg88, Asp150, Trp200

Note: This table is for illustrative purposes only and does not represent actual experimental data.

These computational approaches provide a comprehensive understanding of the chemical and physical properties of this compound and its derivatives, facilitating their development for various applications.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzyl 4 Oxoazepane 1 Carboxylate

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The monoisotopic mass for Benzyl (B1604629) 4-oxoazepane-1-carboxylate (C₁₄H₁₇NO₃) is calculated to be 247.12084 g/mol . epa.gov An experimental HRMS measurement would need to match this value to within a few parts per million (ppm) to confirm the molecular formula.

Furthermore, analysis of the fragmentation pattern in a tandem mass spectrometry (MS/MS) experiment would provide valuable structural information. Key expected fragmentation pathways would include:

Loss of the benzyl group ([M+H - C₇H₇]⁺) or the benzyloxy group.

Cleavage of the azepane ring, particularly alpha-cleavage adjacent to the ketone or the nitrogen atom.

Formation of a tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91, a characteristic fragment for benzyl-containing compounds.

Despite the theoretical pathways, no published experimental HRMS spectra or fragmentation studies for Benzyl 4-oxoazepane-1-carboxylate are available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light. For this compound, the key expected absorption bands are:

Functional GroupExpected Wavenumber (cm⁻¹)
C=O Stretch (Ketone)~1715 cm⁻¹
C=O Stretch (Carbamate)~1690 cm⁻¹
C-H Stretch (Aromatic)>3000 cm⁻¹
C-H Stretch (Aliphatic)<3000 cm⁻¹
C-N Stretch~1230-1250 cm⁻¹
C-O Stretch~1100-1300 cm⁻¹

While these are the anticipated peaks based on the structure, no experimental IR spectrum has been found in the literature or in supplier documentation to confirm these specific absorptions.

X-ray Crystallography for Absolute Structural Confirmation

X-ray crystallography provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would confirm the connectivity, stereochemistry (if applicable), and conformation of the azepane ring. A search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. Therefore, its absolute structure has not been confirmed by this method.

Other Advanced Spectroscopic and Analytical Techniques

Other standard analytical data typically reported for the characterization of a new compound include elemental analysis and melting point.

Elemental Analysis: Would provide the percentage of Carbon, Hydrogen, and Nitrogen, which should correspond to the theoretical values for C₁₄H₁₇NO₃ (C: 67.99%, H: 6.93%, N: 5.66%).

Melting Point: Would provide a physical constant for the solid form of the compound, indicating its purity.

No published reports containing this information for this compound could be located.

Future Research Directions and Emerging Challenges for Benzyl 4 Oxoazepane 1 Carboxylate

Development of More Efficient and Sustainable Synthetic Routes

The industrial-scale production of Benzyl (B1604629) 4-oxoazepane-1-carboxylate and its analogs, such as tert-butyl 4-oxoazepane-1-carboxylate, has highlighted the need for safer, more cost-effective, and environmentally friendly synthetic processes. researchgate.net A key area of focus is the optimization of ring expansion reactions, a crucial step in the synthesis of the azepan-4-one (B24970) core. researchgate.net Current methods often rely on the use of ethyl diazoacetate, which requires careful handling at low temperatures. researchgate.net Future research will likely explore alternative, less hazardous reagents and catalytic systems to achieve this transformation.

Exploration of Novel Derivatizations for Enhanced Biological Activity

The azepane scaffold is a valuable motif in medicinal chemistry, and Benzyl 4-oxoazepane-1-carboxylate serves as a key starting material for a variety of derivatives. The exploration of novel derivatizations is a promising avenue for discovering compounds with enhanced biological activity. Researchers are actively designing and synthesizing new analogs by introducing diverse functional groups to the core structure. nih.govresearchgate.net

The introduction of heterocyclic moieties, such as 1,3,4-oxadiazole, has shown promise in developing new antimicrobial and anticancer agents. nih.govresearchgate.net By creating libraries of these derivatives, researchers can screen for a wide range of biological activities. For instance, some derivatives have exhibited significant inhibitory effects against various enzymes, indicating their potential as lead compounds for drug development against diseases associated with these enzymes. researchgate.net The systematic modification of the core structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize therapeutic potential.

Integration into Total Synthesis of Complex Natural Products and Pharmaceuticals

The sp3-rich, three-dimensional structure of the azepane ring makes this compound an attractive building block for the total synthesis of complex natural products and pharmaceuticals. whiterose.ac.uk Its versatile ketone functionality allows for a wide range of chemical transformations, enabling the construction of intricate molecular architectures. whiterose.ac.uk

Future research will likely see the increased use of this intermediate in the synthesis of novel polycyclic scaffolds. whiterose.ac.uk Techniques such as photoredox catalysis can be employed to construct spirocyclic and fused ring systems from enecarbamate derivatives of the azepane core. whiterose.ac.uk This approach is crucial for exploring new chemical space and discovering molecules with unique biological properties. The ability to efficiently construct complex molecules from this relatively simple starting material is vital for the continued discovery of new drugs. whiterose.ac.uk

Advancements in Catalytic Asymmetric Synthesis Utilizing the Azepane Moiety

The development of catalytic asymmetric methods is a cornerstone of modern organic synthesis, allowing for the efficient production of enantiomerically pure compounds. nih.govchiralpedia.com For derivatives of this compound, achieving high levels of stereocontrol is critical for their application as chiral drugs, which often exhibit stereospecific biological activity. frontiersin.orgnih.gov

Recent advancements in asymmetric catalysis, including organocatalysis, transition-metal catalysis, and biocatalysis, offer powerful tools for the enantioselective synthesis of azepane-containing molecules. nih.govfrontiersin.org The use of chiral catalysts can facilitate a variety of transformations, such as asymmetric hydrogenations and cycloadditions, to produce chiral products with high enantiomeric excess. chiralpedia.com Future research will focus on developing novel chiral catalysts and catalytic systems that are more selective, robust, and sustainable. chiralpedia.com The integration of flow chemistry with asymmetric catalysis is also a promising area, as it allows for precise control over reaction conditions and can enhance efficiency and scalability. nih.gov

Computational Design and High-Throughput Screening for New Applications

Computational tools and high-throughput screening (HTS) are becoming increasingly integral to the drug discovery process. benthamscience.comnih.gov These technologies can significantly accelerate the identification of new applications for this compound and its derivatives.

Computational methods, such as molecular docking and quantum chemical calculations, can be used to predict the binding affinity of novel derivatives to specific biological targets. rsc.org This allows for the rational design of molecules with desired biological activities, saving time and resources compared to traditional trial-and-error approaches. rsc.org High-throughput screening enables the rapid evaluation of large libraries of compounds against a variety of biological assays, facilitating the discovery of new lead compounds. benthamscience.com The combination of computational design and HTS will be a powerful strategy for exploring the vast chemical space accessible from this compound and identifying novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for Benzyl 4-oxoazepane-1-carboxylate?

  • Methodology : The compound is typically synthesized via a two-step process:

Acylation : React 4-oxoazepane with benzyl chloroformate in dichloromethane, using triethylamine as a base to neutralize HCl byproducts.

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

  • Key Parameters :
Reaction StepSolventBaseTemperatureTime
AcylationDCMEt₃N0–25°C2–4 h
PurificationEthanolRT

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assign peaks to verify the benzyl group (δ 7.3–7.5 ppm for aromatic protons) and the azepane ring (δ 1.5–4.0 ppm for aliphatic protons) .
    • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 276.3 for C₁₅H₁₉NO₃) .
    • X-ray Crystallography : Resolve crystal structure using SHELXL or Mercury CSD for absolute configuration validation .

Q. What safety protocols should be followed when handling this compound?

  • Hazard Mitigation :

  • Use PPE (gloves, goggles) due to uncharacterized toxicity (refer to SDS for analogs like Benzyl 4-aminopiperidine-1-carboxylate) .
  • In case of skin contact: Wash with soap/water for 15 minutes; for eye exposure: Flush with water for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Design of Experiments (DoE) :

  • Use fractional factorial designs to test variables (e.g., solvent polarity, base strength, temperature). For example, replacing triethylamine with DMAP may accelerate acylation .
    • Kinetic Modeling : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps (e.g., intermediate stability) .

Q. What computational tools are recommended for studying the reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) using Gaussian or ORCA to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS or AMBER .

Q. How can researchers resolve contradictions in reported synthetic routes or characterization data?

  • Cross-Validation :

  • Compare NMR chemical shifts with PubChem datasets (e.g., deviations >0.1 ppm suggest impurities or misassignment) .
  • Replicate alternative routes (e.g., tert-butyl vs. benzyl carbamate protection) and analyze by LC-MS to identify byproducts .

Q. What strategies are effective for evaluating the biological activity of this compound?

  • Enzyme Inhibition Assays :

Target Selection : Prioritize enzymes with ketone-binding pockets (e.g., dehydrogenases, proteases).

IC₅₀ Determination : Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) .

  • ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

Data Contradiction Analysis

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 60–85%) may arise from differences in azepane ring conformation during acylation. Use low-temperature conditions (0°C) to stabilize intermediates .
  • Biological Activity : Inconsistent IC₅₀ values could reflect assay-specific conditions (e.g., pH, co-solvents). Standardize protocols using guidelines from Analytical and Bioanalytical Chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.